molecular formula C14H12F3N3O3S2 B2355158 Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 391874-88-7

Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2355158
CAS No.: 391874-88-7
M. Wt: 391.38
InChI Key: POKLPPGRBAAVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzamido group, a thiadiazole ring, and an ethyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is known to be highly electronegative, which could have significant effects on the chemical properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the benzamido group, and the thiadiazole ring. These groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

α-Glucosidase Inhibitory Activity

Ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, a derivative of Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, has been identified as a potent α-glucosidase inhibitor. This compound displayed significant inhibitory activity, which is relevant in the treatment of type 2 diabetes. It was more effective than acarbose, a reference drug, suggesting its potential as a non-sugar-based inhibitor for anti-diabetic drug discovery (Saeedi et al., 2020).

Cytotoxic Agents Against Cancer Cells

A derivative of this compound, specifically Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, demonstrated significant cytotoxic effects against SKOV-3 human tumor cell lines. This finding is crucial for cancer research, indicating the compound's potential as a cytotoxic agent for cancer treatment (Almasirad et al., 2016).

Antibacterial and Antiviral Activities

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to this compound, showed promising antibacterial and antiviral activities. These compounds were particularly effective against tobacco mosaic virus and bacterial strains like Xanthomonas oryzae and Ralstonia solanacearum. This suggests their potential use in developing antiviral and antibacterial agents (Tang et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use and its observed properties. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

ethyl 2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKLPPGRBAAVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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